molecular formula C20H23NO2 B444677 2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

Cat. No.: B444677
M. Wt: 309.4g/mol
InChI Key: XVMUWRSZIXHJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common reagents used in the synthesis include various organic solvents, catalysts, and specific reactants tailored to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylene-3-(1-methylethylidene)-5-phenyl-2-pyrrolidinone
  • Phenol, 4,4’-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyloxirane and oxirane

Uniqueness

2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is unique due to its tricyclic structure and specific functional groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C20H23NO2/c1-10(2)16-14-7-8-15(16)18-17(14)19(22)21(20(18)23)13-6-5-11(3)12(4)9-13/h5-6,9,14-15,17-18H,7-8H2,1-4H3

InChI Key

XVMUWRSZIXHJSM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C

Origin of Product

United States

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